molecular formula C14H15NO2S B6417752 4-ethoxy-N-[(thiophen-3-yl)methyl]benzamide CAS No. 1060176-45-5

4-ethoxy-N-[(thiophen-3-yl)methyl]benzamide

Cat. No. B6417752
CAS RN: 1060176-45-5
M. Wt: 261.34 g/mol
InChI Key: CDBNUXCULFDLLM-UHFFFAOYSA-N
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Description

Benzamides are a class of compounds containing a benzamide moiety, which consists of a benzene ring connected to an amide functional group . They are used in a wide range of applications, including as building blocks in organic synthesis and as potential anti-tubercular agents .


Chemical Reactions Analysis

The chemical reactions involving benzamides can vary widely depending on the specific compound and the conditions under which the reaction is carried out. For instance, benzamides can undergo reactions such as hydrolysis, reduction, and substitution .

Mechanism of Action

Target of Action

Similar compounds have been used in the design and synthesis of anti-tubercular agents , suggesting potential targets within the Mycobacterium tuberculosis bacterium.

Mode of Action

Based on the anti-tubercular activity of similar compounds , it can be hypothesized that this compound may interact with key enzymes or proteins in the Mycobacterium tuberculosis bacterium, inhibiting its growth or survival.

Biochemical Pathways

Given the anti-tubercular activity of similar compounds , it is likely that this compound affects pathways crucial to the survival and replication of Mycobacterium tuberculosis.

Result of Action

Based on the anti-tubercular activity of similar compounds , it can be hypothesized that this compound may inhibit the growth or survival of Mycobacterium tuberculosis.

Future Directions

The future directions for research on benzamides could include further exploration of their potential as anti-tubercular agents , as well as investigation into other potential applications based on their chemical properties .

properties

IUPAC Name

4-ethoxy-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-2-17-13-5-3-12(4-6-13)14(16)15-9-11-7-8-18-10-11/h3-8,10H,2,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBNUXCULFDLLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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